AC-Arg-NH2 2hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

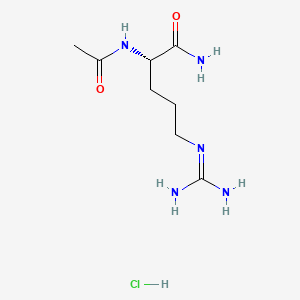

AC-Arg-NH2 2hcl, also known as L-Argininamide dihydrochloride, is a derivative of the amino acid arginine . It has been reported to be used in the preparation of propolis purification materials and an active hexapeptide containing six amino acids

Mode of Action

Arg-rich ultra-short cationic antimicrobial lipopeptides (uscls), based on the arg-x-trp-arg-nh2 peptide moiety, have been shown to exhibit excellent antimicrobial activity against clinically pathogenic microorganisms . They interact with bacterial membranes

Analyse Biochimique

Cellular Effects

It is known that arginine, the parent compound of AC-Arg-NH2 2hcl, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that arginine and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that arginine, the parent compound of this compound, is involved in several metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-Arg-NH2 2HCl typically involves the reaction of L-arginine with ammonia under specific conditions to form L-argininamide, which is then converted to its dihydrochloride salt. The reaction conditions often include maintaining an inert atmosphere and low temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to achieve consistent product quality. The compound is usually stored under -20°C in an inert atmosphere to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

AC-Arg-NH2 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amide group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the products .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which are used in further scientific research and industrial applications .

Applications De Recherche Scientifique

AC-Arg-NH2 2HCl has a wide range of scientific research applications, including:

Biology: Investigated for its role in various biological processes, including protein synthesis and enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-arginine: A precursor to AC-Arg-NH2 2HCl, used in various metabolic processes.

L-ornithine: Another amino acid derivative with similar properties and applications.

L-citrulline: An amino acid involved in the urea cycle, with comparable biological functions.

Uniqueness

This compound is unique due to its specific structure and properties, which make it particularly useful in the study of ligand binding to DNA aptamers and the development of fluorescent aptasensors. Its ability to interact with bacterial membranes and exhibit antimicrobial activity further distinguishes it from other similar compounds .

Activité Biologique

AC-Arg-NH2 2HCl, also known as L-Argininamide dihydrochloride, is a derivative of the amino acid arginine. This compound has gained attention in various scientific fields due to its significant biological activities, particularly in protein synthesis, enzyme activity, and potential therapeutic applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Target and Mode of Action

this compound functions primarily through its role as a substrate for enzymes such as L-arginase, which hydrolyzes L-arginine to produce L-ornithine and urea. This process is crucial in various metabolic pathways, including the urea cycle and polyamine synthesis, which are essential for cell growth and proliferation . The compound also influences cellular signaling pathways, gene expression, and metabolic processes through its interactions with biomolecules.

Biological Effects

Cellular Effects

Research indicates that this compound can enhance cellular functions such as protein synthesis and enzyme activity. For instance, studies have shown that arginine derivatives can modulate nitric oxide (NO) production, which plays a vital role in vasodilation and immune response.

Applications in Research

This compound has been utilized in various research applications across different fields:

- Chemistry : Used as a model compound in studies of ligand binding to DNA aptamers and the development of fluorescent aptasensors.

- Biology : Investigated for its role in protein synthesis and enzyme activity.

- Medicine : Explored for potential therapeutic applications, particularly in developing antimicrobial agents.

Case Studies

-

Anticancer Activity

A study focused on L-arginase derived from Bacillus licheniformis demonstrated that it could significantly inhibit cancer cell growth by inducing apoptosis. The enzyme's activity was linked to the modulation of caspase pathways and cell cycle arrest at the G1/S phase . This suggests that this compound could have similar anticancer properties due to its relationship with arginine metabolism. -

Cell-Penetrating Peptides

Research on N-methylated derivatives of AC-Arg-NH2 indicated enhanced cellular penetration capabilities. The study showed that increasing N-methylation correlated with improved partitioning into octanol in the presence of anionic lipids, suggesting potential applications in drug delivery systems .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRKLBQSEPVNMY-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.